Pyrazine, 2-azido-3,5-diphenyl- Pyrazine, 2-azido-3,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 76849-28-0
VCID: VC19326345
InChI: InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H
SMILES:
Molecular Formula: C16H11N5
Molecular Weight: 273.29 g/mol

Pyrazine, 2-azido-3,5-diphenyl-

CAS No.: 76849-28-0

Cat. No.: VC19326345

Molecular Formula: C16H11N5

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

Pyrazine, 2-azido-3,5-diphenyl- - 76849-28-0

Specification

CAS No. 76849-28-0
Molecular Formula C16H11N5
Molecular Weight 273.29 g/mol
IUPAC Name 2-azido-3,5-diphenylpyrazine
Standard InChI InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H
Standard InChI Key COXGZHWAXWVUGE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyrazine ring in 2-azido-3,5-diphenyl-pyrazine is a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The azido group (-N3_3) at position 2 introduces significant electronic distortion, while the phenyl groups at positions 3 and 5 contribute steric bulk and π-stacking capabilities. Computational studies suggest that the azido group reduces the ring's electron density, enhancing susceptibility to electrophilic attacks.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource Compound Comparison (2,5-Diphenylpyrazine)
Density1.22 g/cm³ (estimated)1.125 g/cm³
Boiling Point415–420°C (decomposes)403°C
Molecular Weight273.29 g/mol232.28 g/mol
Flash Point>150°C153.2°C

The azido group's presence elevates the compound's thermal instability compared to non-azido analogs like 2,5-diphenylpyrazine, necessitating cautious handling during high-temperature applications .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis pathway involves halogen-azide exchange reactions. A halogenated pyrazine precursor, such as 2-chloro-3,5-diphenylpyrazine, undergoes nucleophilic substitution with sodium azide in polar aprotic solvents like dimethylformamide (DMF). Microwave-assisted synthesis at 80–100°C for 2–4 hours improves yields (up to 68%) while minimizing azide decomposition.

Reactivity and Chemical Transformations

Azido Group Reactivity

The azido moiety enables three primary reaction pathways:

  • Staudinger Reaction: Forms iminophosphoranes with triphenylphosphine, useful in peptide coupling.

  • Huisgen Cycloaddition: Copper-catalyzed reaction with alkynes generates 1,2,3-triazoles, pivotal in bioorthogonal chemistry.

  • Thermal Decomposition: At >200°C, the azide decomposes to nitrene intermediates, which can insert into C-H bonds or dimerize.

Ring Modification Reactions

Electrophilic substitution occurs preferentially at position 6 due to the azido group's meta-directing effects. Nitration experiments yield 6-nitro-2-azido-3,5-diphenylpyrazine with 72% selectivity, demonstrating the ring's tunability.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for triazole-linked pharmacophores. In antitubercular drug development, its triazole derivatives exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line therapies.

Materials Science

Incorporated into metal-organic frameworks (MOFs), the azido group facilitates postsynthetic modification. A zirconium-based MOF functionalized with 2-azido-3,5-diphenylpyrazine demonstrates a 40% increase in CO2_2 adsorption capacity compared to unmodified frameworks.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesReactivity Profile
2,5-Diphenylpyrazine Lacks azido groupElectrophilic substitution dominant
3-AzidopyrazineAzido at position 3Enhanced nitrene stability
2-Amino-3,5-diphenylpyrazineAmino substitutionNucleophilic reactivity

The 2-azido derivative's unique combination of electronic effects and steric hindrance enables reactivity unattainable in non-azido analogs .

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